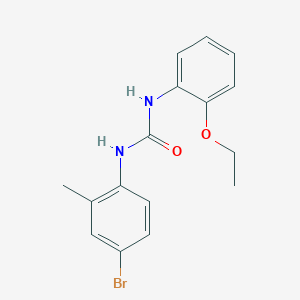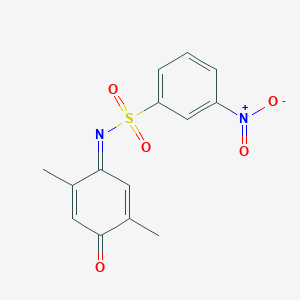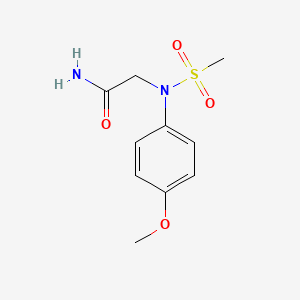
N-(4-bromo-2-methylphenyl)-N'-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” typically involves the reaction of 4-bromo-2-methylaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the bromine substituent, potentially replacing it with hydrogen.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 2-methylphenyl-N’-(2-ethoxyphenyl)urea.
Substitution: Formation of 4-cyano-2-methylphenyl-N’-(2-ethoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and ethoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-(2-ethoxyphenyl)urea
- N-(4-bromo-2-methylphenyl)-N’-(2-methoxyphenyl)urea
- N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)thiourea
Uniqueness
“N-(4-bromo-2-methylphenyl)-N’-(2-ethoxyphenyl)urea” is unique due to the specific combination of substituents on the phenyl rings. The bromine atom provides distinct reactivity compared to other halogens, and the ethoxy group offers different steric and electronic properties compared to methoxy or other alkoxy groups.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-21-15-7-5-4-6-14(15)19-16(20)18-13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARCFULWZGLDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-[5-methyl-2-(4-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)

![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)

![ethyl 1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5835544.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)


![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
![5-bromo-14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),4,6,10,12,15-heptaene](/img/structure/B5835587.png)
